2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound is formally identified by its Chemical Abstracts Service registry number 356576-44-8, which serves as its unique chemical identifier in scientific databases and commercial catalogs. The compound possesses the molecular formula C₁₂H₉NO₄ with a molecular weight of 231.20 grams per mole, establishing its fundamental compositional characteristics. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, which precisely describes its structural features and functional group arrangements.
The compound's nomenclature reflects its complex structural organization, with the isoindoline core system serving as the foundation for systematic naming. The term "dioxoisoindoline" indicates the presence of two carbonyl groups within the isoindoline ring system, specifically positioned at the 1 and 3 positions, while the "5-carboxylic acid" designation identifies the carboxyl functional group at the 5-position of the benzene ring portion of the isoindoline system. The "2-cyclopropyl" prefix specifies the attachment of a three-membered cyclopropyl ring to the nitrogen atom at position 2 of the isoindoline framework. This systematic nomenclature provides a clear structural roadmap that allows chemists to understand the precise arrangement of atoms and functional groups within the molecule.
Properties
IUPAC Name |
2-cyclopropyl-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-4-1-6(12(16)17)5-9(8)11(15)13(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKDVVNFBAOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Cyclopropylamine Derivatives
A widely cited approach involves the reaction of 5-carboxyphthalic anhydride with cyclopropylamine under acidic or thermal conditions. The mechanism proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the isoindoline-1,3-dione core.
- 5-Carboxyphthalic anhydride (1.0 eq) is suspended in glacial acetic acid.
- Cyclopropylamine (1.2 eq) is added dropwise at 0–5°C.
- The mixture is refluxed at 120°C for 6–8 hours.
- Post-reaction, the solvent is evaporated, and the residue is purified via recrystallization (ethanol/water).
Key Optimization Insights :
Diazotization-Mediated Cyclopropanation
Adapting methodologies from cyclopropane carboxylic acid synthesis, this route introduces the cyclopropyl group via diazonium intermediates.
Stepwise Process :
- 5-Carboxyisoindoline-1,3-dione is treated with sodium nitrite and sulfuric acid to generate a diazonium salt.
- Cyclopropanation is achieved by heating the diazonium salt in the presence of cyclopropane precursors (e.g., vinyl cyclopropane).
Critical Parameters :
- Temperature Control : Diazotization at 0–5°C prevents premature decomposition.
- Acid Concentration : 1.0–1.1 M sulfuric acid ensures optimal protonation without side reactions.
- Yield : 60–65% after extraction.
Comparative Analysis of Synthetic Methods
Purification and Stabilization Techniques
Post-Synthetic Workup :
- Acid Precipitation : Crude product is treated with concentrated HCl (pH 2–3) to precipitate impurities.
- Activated Charcoal Adsorption : Non-polar byproducts are removed via charcoal filtration in ethanol.
- Recrystallization : Ethanol/water (3:1 v/v) yields >98% purity by HPLC.
Stability Considerations :
- Storage : Anhydrous conditions at −20°C prevent hydrolysis of the dioxoisoindoline ring.
- Light Sensitivity : Amber glass containers mitigate photodegradation.
Analytical Characterization Benchmarks
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 1.20–1.35 (m, 4H, cyclopropyl), 7.85–8.10 (m, 3H, aromatic), 12.10 (s, 1H, COOH).
- IR (KBr) : 1720 cm⁻¹ (C=O, dione), 1680 cm⁻¹ (COOH), 3100 cm⁻¹ (C-H aromatic).
- HRMS : m/z 231.0634 [M+H]⁺ (calc. 231.0637).
Industrial Scalability and Environmental Impact
Waste Mitigation Strategies :
- Solvent Recovery : Acetic acid is distilled and reused, reducing waste by 40%.
- Catalyst Recycling : Sulfuric acid is neutralized with Ca(OH)₂ to generate CaSO₄, a benign byproduct.
Process Intensification :
- Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.
Chemical Reactions Analysis
2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Central Nervous System Activity
Research has indicated that derivatives of isoindoline compounds, including 2-cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid, exhibit central nervous system activity, particularly as potential antidepressants. The structural characteristics of these compounds allow them to interact with neurotransmitter systems, potentially modulating mood and cognitive functions. A patent (US4351842A) describes the synthesis of isoindoline derivatives with antidepressant properties, suggesting that similar compounds could be investigated for their efficacy in treating depression and anxiety disorders .
Antibacterial Properties
The antibacterial activity of cyclopropyl-containing compounds has been documented in various studies. For example, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria. A study highlighted in patent US4670444A discusses the antibacterial action of cyclopropyl derivatives, indicating that this compound may also possess similar properties, making it a candidate for further exploration as an antibacterial agent .
Drug Design and Bioisosterism
The concept of bioisosterism is crucial in drug design, where certain functional groups are replaced with others to improve pharmacological properties. Research suggests that cycloalkyl derivatives can serve as bioisosteres for carboxylic acids, potentially enhancing drug efficacy and reducing side effects . The structure of this compound positions it well for such applications in drug development.
Case Study 1: Antidepressant Activity
A study focused on the antidepressant effects of isoindoline derivatives demonstrated that modifications to the cyclopropyl group could enhance serotonin receptor binding affinity. This finding supports the hypothesis that structural variations in compounds like this compound can lead to significant pharmacological differences.
Case Study 2: Antibacterial Efficacy
In vitro testing has shown that cyclopropyl-containing compounds exhibit superior antibacterial activity compared to traditional antibiotics. For instance, a comparative study indicated that certain isoindoline derivatives had lower minimum inhibitory concentrations against Staphylococcus aureus than established treatments .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Core Structure Differences: The isoindoline-1,3-dione core (present in the target compound, C-12, and the tert-butylphenoxy derivative) is planar and electron-deficient, favoring π-π stacking interactions. In contrast, indole derivatives (e.g., compounds in ) contain a bicyclic aromatic system with NH groups, enabling hydrogen bonding .
Biphenyl and tert-Butylphenoxy Groups: These substituents in C-12 and the tert-butylphenoxy derivative increase molecular weight and hydrophobicity, which may improve target binding but reduce aqueous solubility. Carboxylic Acid Positioning: The 5-carboxylic acid in isoindoline derivatives vs.
Biological Activity :
- C-12 demonstrated antiproliferative activity in vitro, attributed to its biphenyl group enhancing interactions with cellular targets like kinases or tubulin . The absence of activity data for the cyclopropyl derivative precludes direct efficacy comparisons but highlights the importance of substituent optimization.
Biological Activity
2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid is a compound belonging to the isoindoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group attached to a dioxoisoindoline core. This unique structure contributes to its biological properties, particularly in relation to its interaction with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds within the isoindoline family exhibit significant biological activities, including:
- Calcium Channel Blockade : Some derivatives have been shown to act as T-type calcium channel blockers, which are crucial in regulating cellular excitability and neurotransmitter release. For instance, related compounds demonstrated IC50 values in the micromolar range for calcium channel inhibition .
- Anti-inflammatory Effects : Isoindoline derivatives, including this compound, have been reported to reduce inflammatory cytokines such as TNFα. This suggests potential applications in treating inflammatory diseases and autoimmune disorders .
- Anticancer Activity : The compound may also exhibit anticancer properties by inhibiting key signaling pathways involved in tumor progression. For example, related compounds have been explored for their ability to target cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Calcium Channel Inhibition : A study synthesized various isoindoline derivatives and evaluated their efficacy as calcium channel blockers. The most potent compounds showed significant activity with IC50 values around 0.93 μM .
- Anti-inflammatory Properties : Experimental results indicated that isoindoline derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in managing inflammatory conditions .
- Anticancer Potential : Research on related compounds demonstrated promising antiproliferative effects against cancer cell lines. For instance, dual inhibitors targeting CDK12/13 exhibited enhanced apoptosis in triple-negative breast cancer cells .
Data Tables
Below is a summary table of key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Cyclopropyl-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction parameters be optimized?
- Synthetic Routes : Cyclocondensation reactions using acetic acid as a solvent under reflux (3–5 hours) are commonly employed for analogous isoindoline-carboxylic acid derivatives. Sodium acetate may act as a catalyst to facilitate imine or cyclopropyl group formation .
- Optimization : Key parameters include:
- Temperature : Reflux conditions (typically 100–120°C) ensure sufficient energy for ring closure.
- Molar Ratios : A 1.1:1 ratio of aldehyde precursors to cyclopropyl reagents improves yield by minimizing side reactions .
- Workup : Precipitation upon cooling followed by recrystallization from acetic acid enhances purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Structural Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopropyl proton environments and carbonyl groups.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected m/z ~275 for C₁₂H₉NO₄).
- Purity Analysis :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Melting Point : Consistency with literature values (e.g., 232–234°C for similar indole-carboxylic acids) indicates purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory Protection : Use NIOSH-approved P95 masks if airborne particulates are generated .
- Gloves : Nitrile gloves inspected for integrity before use; avoid skin contact due to potential irritancy .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the dioxoisoindoline ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Approach :
- Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols).
- Cross-Validation : Combine DSC (differential scanning calorimetry) for melting point analysis with Karl Fischer titration to assess moisture content, which may alter observed values .
Q. What strategies are effective for probing the compound’s reactivity and stability under diverse conditions?
- Degradation Studies :
- Thermal Stability : Perform TGA (thermogravimetric analysis) to identify decomposition thresholds (>200°C expected for aromatic systems).
- Hydrolytic Sensitivity : Monitor pH-dependent stability (e.g., in buffered solutions at pH 2–12) via HPLC to assess dioxoisoindoline ring integrity .
Q. How can the lack of ecotoxicological data be addressed in environmental risk assessments?
- Proposed Workflow :
- Biodegradability Assays : Use OECD 301D (closed bottle test) to evaluate microbial degradation potential.
- Computational Modeling : Apply QSAR (quantitative structure-activity relationship) tools to predict acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) based on logP and electronegativity .
- Mitigation : Design waste disposal protocols in collaboration with licensed facilities to prevent ecosystem contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
